molecular formula C10H9Cl3 B3315353 2-Chloro-4-(2,6-dichlorophenyl)-1-butene CAS No. 951892-88-9

2-Chloro-4-(2,6-dichlorophenyl)-1-butene

Cat. No.: B3315353
CAS No.: 951892-88-9
M. Wt: 235.5 g/mol
InChI Key: APYOCMMXPKIBCC-UHFFFAOYSA-N
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Description

2-Chloro-4-(2,6-dichlorophenyl)-1-butene is an organic compound that features a butene backbone with chlorinated phenyl groups

Mechanism of Action

Target of Action

It’s structurally similar to other organoboron compounds, which are highly valuable building blocks in organic synthesis . These compounds are often used in the Suzuki–Miyaura coupling, a type of palladium-catalyzed cross coupling .

Mode of Action

Organoboron compounds, including boronic esters, are known to undergo various transformations, including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations . These transformations can result in a broad range of functional groups .

Biochemical Pathways

Boronic acids and their esters are considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy . This therapy is a non-invasive approach for the destruction of cancer cells, based on the selective accumulation of 10B-containing compounds into malignant cells .

Pharmacokinetics

Boronic esters are usually bench stable, easy to purify, and often even commercially available . These features are attractive for chemical transformations, where the valuable boron moiety remains in the product .

Result of Action

Boron neutron capture therapy, which uses boron-containing compounds, promotes 10b decay to 4he and 7li atoms, which can both exert a localized cytotoxicity for the tumor cell .

Action Environment

The action of 2-Chloro-4-(2,6-dichlorophenyl)-1-butene can be influenced by environmental factors. Therefore, the introduction of the more stable boronic ester moiety has significantly expanded the scope of boron chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2,6-dichlorophenyl)-1-butene typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-dichlorophenylacetic acid and 1,3-dichloropropene.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base such as sodium hydroxide or potassium hydroxide.

    Procedure: The 2,6-dichlorophenylacetic acid is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 1,3-dichloropropene in the presence of a base to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2,6-dichlorophenyl)-1-butene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Oxidation Reactions: The butene moiety can be oxidized to form corresponding epoxides or diols.

    Reduction Reactions: The compound can be reduced to form the corresponding butane derivative.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Major Products

    Substitution: Products include various substituted butenes.

    Oxidation: Products include epoxides and diols.

    Reduction: Products include the corresponding butane derivatives.

Scientific Research Applications

2-Chloro-4-(2,6-dichlorophenyl)-1-butene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-aminotoluene
  • 4-Chloro-2-methylaniline
  • 3-Chloro-4-methoxyaniline

Uniqueness

2-Chloro-4-(2,6-dichlorophenyl)-1-butene is unique due to its specific substitution pattern and the presence of both a butene backbone and chlorinated phenyl groups

Properties

IUPAC Name

1,3-dichloro-2-(3-chlorobut-3-enyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl3/c1-7(11)5-6-8-9(12)3-2-4-10(8)13/h2-4H,1,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYOCMMXPKIBCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCC1=C(C=CC=C1Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101254100
Record name 1,3-Dichloro-2-(3-chloro-3-buten-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101254100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951892-88-9
Record name 1,3-Dichloro-2-(3-chloro-3-buten-1-yl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951892-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dichloro-2-(3-chloro-3-buten-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101254100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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